4-(4-Methylpyrrolidin-3-yl)morpholine is a chemical compound with a molecular formula of and a molecular weight of 182.26 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in pain management and as a neuropharmacological agent. It is classified as a heterocyclic amine, which is characterized by the presence of nitrogen atoms in its ring structure.
The compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the category of morpholine derivatives, which are known for their diverse biological activities. Morpholine itself is a six-membered ring containing one nitrogen atom, while the addition of the pyrrolidine moiety enhances its pharmacological profile.
The synthesis of 4-(4-Methylpyrrolidin-3-yl)morpholine typically involves several steps, including:
4-(4-Methylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:
These reactions are significant for further functionalization and development of derivatives that may exhibit enhanced biological activity .
The mechanism of action for 4-(4-Methylpyrrolidin-3-yl)morpholine primarily involves its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical pathways in pain perception and mood regulation.
Research indicates that this compound may act as an analgesic by inhibiting reuptake mechanisms or by directly influencing receptor activity, leading to increased availability of neurotransmitters at synaptic junctions .
The physical properties make it suitable for various applications in both laboratory settings and potential therapeutic uses.
4-(4-Methylpyrrolidin-3-yl)morpholine has several applications:
This compound's unique structure and properties make it a valuable candidate for further research in drug development and therapeutic applications .
Bicyclic amine derivatives represent a pharmaceutically privileged structural class due to their versatile three-dimensional scaffolds and capacity for target engagement. Morpholine rings (1-oxa-4-azacyclohexane) are ubiquitous in medicinal chemistry, appearing in over 100 marketed drugs according to the World Drug Index database [1] [6]. These six-membered heterocycles contribute favorable physicochemical properties, including balanced lipophilicity, water solubility, and moderate basicity (pKa ≈ 8.4), which enhance blood-brain barrier penetration—a critical attribute for central nervous system (CNS) therapeutics [6] [9]. Pyrrolidine, a five-membered saturated heterocycle, complements morpholine by offering conformational restraint and additional hydrogen-bonding capabilities through its secondary amine [6].
Table 1: Therapeutic Applications of Morpholine-Containing Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Aprepitant | Antiemetic | Neurokinin-1 receptor antagonist |
Reboxetine | Antidepressant | Norepinephrine reuptake inhibitor |
Timolol | Antihypertensive | β-adrenergic receptor blocker |
Finafloxacin | Antibacterial | DNA gyrase/topoisomerase IV inhibitor |
Levofloxacin | Broad-spectrum antibiotic | DNA gyrase inhibitor |
Hybrid architectures merging morpholine and pyrrolidine exploit synergistic advantages:
The compound 4-(4-Methylpyrrolidin-3-yl)morpholine (C₉H₁₈N₂O) exemplifies a strategically simplified bicyclic amine with vector-specific functionality. Its molecular architecture comprises:
Table 2: Key Molecular Descriptors of 4-(4-Methylpyrrolidin-3-yl)morpholine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₈N₂O | Moderate size (MW = 170.25 g/mol) |
Hydrogen Bond Acceptors | 3 (1 O, 2 N) | Enhanced target engagement capability |
Hydrogen Bond Donors | 1 (pyrrolidine N-H) | Facilitates salt formation & solvation |
Rotatable Bonds | 0 (rigid scaffold) | Conformational restraint for selectivity |
Topological Polar Surface Area | ~24 Ų | Favorable membrane permeability |
Structural Features and Implications:
Functional Adaptability:
Table 3: Comparative Physicochemical Properties of Related Scaffolds
Scaffold | cLogP | PSA (Ų) | Basic Centers | Chiral Centers |
---|---|---|---|---|
4-(4-Methylpyrrolidin-3-yl)morpholine | 0.82* | ~24 | 2 | 2 |
Morpholine (parent) | -0.86 | 12.0 | 1 | 0 |
N-Methylpyrrolidine | 0.45 | 3.2 | 1 | 0 |
2,5-Dimethyl-4-(4-methylpyrrolidin-3-yl)morpholine | 1.18* | ~24 | 2 | 3 |
The hybrid’s balanced lipophilicity (predicted cLogP ≈ 0.82) positions it within optimal CNS drug space (cLogP 2–5), while the moderate polar surface area (~24 Ų) supports blood-brain barrier permeability—validating its architectural efficiency [3] [9]. Unlike morpholine-phenyl hybrids prone to oxidative metabolism, this aliphatic system lacks easily oxidizable sites, potentially extending in vivo half-life [1] [7]. Future research should explore enantioselective routes to access stereoisomerically pure forms and quantify target affinity differences across biological models relevant to neurological and infectious diseases.
Table 4: Substituent Effects on Hybrid Properties
Derivative | Modification Site | Key Structural Change | Impact on Properties |
---|---|---|---|
4-(4-Methylpyrrolidin-3-yl)morpholine | Pyrrolidine C4 | Methyl group | ↑ Lipophilicity, ↑ metabolic stability |
2,5-Dimethyl-4-(4-methylpyrrolidin-3-yl)morpholine | Morpholine C2/C5 | Additional methyl groups | ↑↑ Lipophilicity, ↑ steric hindrance |
4-(Pyrrolidin-3-yl)morpholine (unmethylated) | Pyrrolidine C4 | H instead of CH₃ | ↓ Lipophilicity, ↑ metabolic vulnerability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7